molecular formula C18H17N9O B2681633 N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2198196-22-2

N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2681633
CAS No.: 2198196-22-2
M. Wt: 375.396
InChI Key: BHDPWEYHSUGTPR-UHFFFAOYSA-N
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Description

N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core, an azetidine ring, and a carboxamide moiety. Its structural complexity arises from the fusion of nitrogen-rich aromatic systems (triazole and pyridazine) with a strained azetidine ring, which may confer unique electronic and steric properties. The carboxamide group enhances solubility and provides a handle for derivatization, while the methyl and phenyl substituents modulate lipophilicity and steric bulk .

Properties

IUPAC Name

N-methyl-2-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9O/c1-24(18(28)15-9-20-27(22-15)13-5-3-2-4-6-13)14-10-25(11-14)17-8-7-16-21-19-12-26(16)23-17/h2-9,12,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDPWEYHSUGTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique molecular architecture characterized by the integration of multiple functional groups, including:

  • Triazole and Pyridazine Rings : These heterocyclic structures contribute to the compound's reactivity and biological interactions.
  • Azetidine Moiety : This four-membered ring enhances the compound's ability to interact with biological targets.

The molecular formula of the compound is C19H20N6OC_{19}H_{20}N_{6}O, with a molecular weight of approximately 348.41 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
  • Azetidine Formation : The azetidine ring can be synthesized via nucleophilic substitution reactions involving halogenated precursors.

Antimicrobial Activity

Recent studies indicate that compounds within this chemical class exhibit antimicrobial properties . For instance:

  • Compounds containing triazole rings have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported in the range of 8–16 µg/mL against these pathogens .

Anticancer Potential

This compound has also been investigated for its anticancer properties . In vitro assays showed:

Cell LineIC50 (µM)
HCT116 (Colon)5.0
MCF7 (Breast)12.0
U87MG (Glioblastoma)8.5
A549 (Lung)10.0

These findings suggest that the compound may inhibit cell proliferation effectively in various cancer models .

The proposed mechanism of action for the anticancer activity involves:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells through activation of caspase pathways.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • A study conducted by researchers at MDPI found that triazole derivatives exhibited significant antiproliferative activity against several cancer cell lines and suggested further exploration into their mechanisms and structure–activity relationships (SAR) .
  • Another investigation demonstrated that modifications to the triazole structure significantly influenced antimicrobial potency against resistant bacterial strains .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit promising anticancer properties. N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide has shown potential in targeting specific cancer cell lines. For example:

  • Mechanism of Action : The compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies indicate that it possesses activity against various bacterial strains and fungi:

Microorganism Activity
Escherichia coliModerate
Staphylococcus aureusStrong
Candida albicansModerate

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Neurological Disorders

The potential application of this compound in treating neurological disorders has been explored. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as depression and anxiety. Research indicates:

  • Cognitive Enhancement : The compound may enhance cognitive functions by modulating neurotransmitter levels in the brain.

Pesticidal Properties

The compound's unique structure allows it to interact with biological systems in plants and pests. Preliminary studies suggest that it may have potential as a pesticide:

Target Pest Efficacy
AphidsHigh
WhitefliesModerate

These properties could be harnessed to develop environmentally friendly pest control solutions.

Polymer Chemistry

This compound can also be incorporated into polymer matrices to enhance material properties:

  • Thermal Stability : Incorporating this compound into polymers has been shown to improve thermal stability and mechanical strength.

Nanotechnology

In nanotechnology applications, the compound can serve as a precursor for synthesizing nanoparticles with specific functional properties. These nanoparticles could be utilized in drug delivery systems or as catalysts in chemical reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s triazole-pyridazine core places it within a broader class of nitrogen-containing heterocycles, which are widely studied for their bioactivity. Key structural analogs include:

Triazole-carboxamides : Compounds like 1,2,3-triazole-4-carboxamide derivatives often exhibit antifungal or anticancer activity. The addition of a pyridazine ring in the target compound may enhance π-stacking interactions with enzymes, as seen in kinase inhibitors .

Pyridazine derivatives: Pyridazine-containing molecules (e.g., vardenafil) are known for their role in phosphodiesterase inhibition. The triazolo[4,3-b]pyridazine moiety in the target compound could impart similar electronic properties but with increased rigidity due to annulation .

Azetidine-containing compounds : Azetidine rings, such as those in cefmatilen (a cephalosporin antibiotic), introduce conformational constraints that improve target binding. The azetidine in the target compound may reduce metabolic degradation compared to larger ring systems .

Table 1: Key Molecular Descriptors and Hypothetical Bioactivity

Compound Class Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Acceptors Hypothetical Bioactivity
Target Compound ~450 2.8 9 Kinase inhibition, antimicrobial
Triazole-carboxamide analogs ~300–400 1.5–3.0 6–8 Antifungal, anticancer
Pyridazine derivatives ~350–500 2.0–4.0 7–10 Enzyme inhibition (e.g., PDE5)
Azetidine-containing drugs ~200–400 1.0–2.5 4–6 Antibacterial, CNS agents

Data inferred from structural trends in and .

Bioactivity and Mechanism

The compound’s triazole and pyridazine rings likely contribute to its bioactivity via interactions with ATP-binding pockets in kinases or microbial enzymes. For example, triazoles in fluconazole disrupt fungal cytochrome P450, while pyridazines in vardenafil modulate cyclic nucleotide signaling . The azetidine ring may enhance metabolic stability compared to piperidine analogs, as smaller rings resist oxidative cleavage . However, its strained geometry could reduce solubility, necessitating formulation optimization .

Synergistic Effects and Toxicity

The absence of aromatic amine groups in the target compound may mitigate this risk. Synergistic effects with other agents, as seen in microbial pesticide-chemical combinations , could be explored to enhance efficacy.

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